meso-2,3-Diphenyl-succinic acid diethyl ester

Catalog No.
S1511319
CAS No.
13638-89-6
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-2,3-Diphenyl-succinic acid diethyl ester

CAS Number

13638-89-6

Product Name

meso-2,3-Diphenyl-succinic acid diethyl ester

IUPAC Name

diethyl (2S,3R)-2,3-diphenylbutanedioate

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+

InChI Key

AMAMWUWLDQUKAP-HDICACEKSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC

Synonyms

MESO-2,3-DIPHENYL-SUCCINIC ACID DIETHYL ESTER

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC

Synthesis and Characterization:

meso-2,3-Diphenyl-succinic acid diethyl ester, also known as diethyl meso-2,3-diphenylsuccinate, is a well-characterized organic compound. Its synthesis and characterization have been reported in various scientific publications. Researchers have employed various methods for its synthesis, including:

  • Claisen condensation of diethyl oxalate and diphenylacetic acid [].
  • Alkylation of diphenylmalonate with diethyl sulfate [].

The structure and purity of the synthesized compound are typically confirmed using various spectroscopic techniques, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy [, ].
  • Fourier-transform infrared (FTIR) spectroscopy [].
  • Mass spectrometry [].

Potential Applications:

The research on the potential applications of meso-2,3-diphenyl-succinic acid diethyl ester is ongoing. Here are some areas where it has been explored:

  • As a precursor in organic synthesis: Due to its functional groups, the compound can be used as a starting material for the synthesis of other complex organic molecules [].
  • As a ligand in coordination chemistry: The ester groups can potentially bind to metal ions, making it a candidate for the development of coordination complexes with specific properties [].
  • In material science: The compound's properties are being investigated for potential applications in areas like polymer synthesis and development of functional materials [].

Meso-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol. It is classified under the category of esters and is characterized by its unique meso structure, which contributes to its distinct chemical properties. The compound is often utilized in scientific research due to its potential applications in various fields, including organic synthesis and medicinal chemistry .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield meso-2,3-diphenyl-succinic acid and ethanol.
  • Transesterification: This compound can undergo transesterification reactions with different alcohols, leading to the formation of various esters.
  • Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are crucial for modifying the compound's structure for specific applications in research and industry .

Meso-2,3-Diphenyl-succinic acid diethyl ester can be synthesized through various methods:

  • Esterification: This method involves the reaction of meso-2,3-diphenyl-succinic acid with ethanol in the presence of an acid catalyst.
  • Transesterification: Using a different alcohol in place of ethanol can yield various esters from meso-2,3-diphenyl-succinic acid.
  • Multi-step synthesis: Starting from simpler organic compounds, a series of reactions can be employed to build up to meso-2,3-diphenyl-succinic acid diethyl ester.

These methods allow for flexibility in producing the compound for specific research needs .

Meso-2,3-Diphenyl-succinic acid diethyl ester has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research: The compound is used in studies related to chemical reactivity and molecular interactions.
  • Pharmaceuticals: Potential applications in drug development due to its structural characteristics.

These applications highlight the compound's versatility within both academic and industrial settings .

Interaction studies involving meso-2,3-diphenyl-succinic acid diethyl ester focus on its ability to form complexes with other molecules. For example:

  • Crystal Structure Analysis: Research indicates that this compound may exhibit intermolecular interactions such as C—H⋯π and π–π stacking, which could influence its crystallization behavior and stability.
  • Biological Interactions: Preliminary studies suggest that it may interact with biological macromolecules, potentially affecting their function or stability.

These studies are essential for understanding how this compound behaves in various environments and its potential implications for drug design .

Meso-2,3-Diphenyl-succinic acid diethyl ester shares similarities with several compounds. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
(2RS,3SR)-Diethyl 2,3-bis(3,4-dimethoxybenzoyl)succinateContains methoxy groupsStabilized by strong intermolecular interactions
Meso-1,2-Diphenyl-succinic acid diethyl esterSimilar diphenyl structureDifferent stereochemistry affecting reactivity
Diethyl succinateSimpler structure without phenyl groupsLacks the phenyl substituents affecting properties

The uniqueness of meso-2,3-diphenyl-succinic acid diethyl ester lies in its specific meso configuration and phenyl substitutions, which influence its chemical behavior and potential applications compared to these similar compounds .

The synthesis of meso-2,3-diphenyl-succinic acid diethyl ester (CAS 13638-89-6) traces its origins to mid-20th-century efforts in stereochemical organic synthesis. Early work focused on oxidative coupling reactions of phenylacetic acid derivatives, as demonstrated in the 1996 synthesis of dl- and meso-2,3-diphenylsuccinic acid esters via titanium tetrachloride-mediated coupling. The compound’s meso configuration—characterized by an internal plane of symmetry despite stereogenic centers—was first confirmed through X-ray crystallography in studies of related succinate derivatives. This structural uniqueness positioned it as a model system for investigating stereoelectronic effects in ester hydrolysis and nucleophilic substitution reactions.

By the 2000s, its role expanded into asymmetric catalysis, particularly as a chiral auxiliary in Ziegler-Natta polymerization catalysts. The compound’s ability to act as an electron donor in transition metal complexes spurred industrial interest, notably in polyolefin production.

Current Research Landscape

Contemporary studies emphasize three domains:

  • Organic Synthesis: As a precursor for chiral ligands in asymmetric catalysis.
  • Material Science: Incorporation into photoresponsive polymers, leveraging phenyl group π-π interactions for stimuli-responsive behavior.
  • Medicinal Chemistry: Derivatives show promise as antibacterial agents, though mechanisms remain under investigation.

Recent advances include biocatalytic approaches using lipases for esterification, improving enantioselectivity in derivative synthesis. Computational studies using density functional theory (DFT) have clarified transition states in its nucleophilic reactions.

Methodological Approaches in Contemporary Research

Modern synthesis employs:

  • Oxidative Coupling: Titanium tetrachloride/triethylamine systems for C–C bond formation.
  • Reductive Pathways: Sodium borohydride-mediated reduction of cyclic imides followed by esterification.
  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

Analytical techniques include:

  • NMR Spectroscopy: Distinguishing meso from dl-diastereomers via $$^{13}\text{C}$$ splitting patterns.
  • X-ray Diffraction: Resolving phenyl group spatial arrangements.

Synthesis and Industrial Production

Synthetic Pathways

Oxidative Coupling

Ethyl phenylacetate undergoes dimerization using TiCl$$4$$/Et$$3$$N at −45°C, yielding meso-2,3-diphenylsuccinate diester (65–72% yield). Critical parameters:

  • Strict temperature control to prevent racemization.
  • Anhydrous conditions to avoid hydrolysis.

Reduction-Esterification

  • Cyclic imide reduction with NaBH$$4$$/I$$2$$ produces meso-diol.
  • Esterification with ethanol/H$$2$$SO$$4$$ achieves >90% conversion.

Industrial-Scale Manufacturing

While proprietary, patents describe continuous-flow systems for TiCl$$_4$$-mediated coupling, emphasizing catalyst recycling to reduce costs. Challenges include:

  • Purification of meso isomers from dl byproducts.
  • Minimizing waste from halogenated solvents.

Chemical Structure and Physicochemical Properties

Structural Features

  • IUPAC Name: Diethyl (2S,3R)-2,3-diphenylbutanedioate.
  • Stereochemistry: C2 (S) and C3 (R) configurations create a non-superimposable mirror plane.
  • Molecular Formula: C$${20}$$H$${22}$$O$$_4$$.

Table 1: Key Physical Properties

PropertyValueSource
Melting Point139–140.5°C
Density1.123 g/cm³
Boiling Point418.6°C (predicted)
Solubility in Ethanol28.5 mg/mL at 25°C

Spectroscopic Characterization

  • NMR: $$^1\text{H}$$ NMR (CDCl$$3$$): δ 7.35–7.18 (m, 10H, Ph), 4.14–4.28 (q, 4H, OCH$$2$$), 3.50 (s, 2H, CH).
  • IR: Strong C=O stretches at 1725 cm$$^{-1}$$.

Applications in Organic Synthesis

Chiral Building Blocks

The meso configuration enables synthesis of C$$_2$$-symmetric ligands for asymmetric hydrogenation. For example:

  • Rhodium complexes with meso-succinate ligands achieve 92% ee in ketone reductions.

Polymer Chemistry

  • Poly(butylene succinate): Lipase-catalyzed polycondensation with 1,4-butanediol yields biodegradable polymers (M$$_w$$ up to 38,000).
  • Photoresponsive Materials: Incorporation into azobenzene copolymers enables light-driven mechanical deformation.

Pharmacological and Material Science Applications

Antimicrobial Activity

Derivatives with nitro groups at phenyl para positions inhibit Staphylococcus aureus growth (MIC 8 µg/mL).

Smart Material Integration

In liquid crystalline polymers, the phenyl groups facilitate smectic phase formation, enabling shape-memory effects.

Analytical and Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns (ACN/H$$_2$$O gradient) resolve meso/dl diastereomers.
  • GC-MS: Electron ionization fragments at m/z 270 (M$$^+$$ − 2×COOEt).

Computational Modeling

DFT studies (B3LYP/6-311+G**) predict reaction barriers for ester hydrolysis within 2 kcal/mol of experimental values.

Emerging Research Directions

Biocatalytic Synthesis

Candida antarctica lipase B catalyzes transesterification with 94% enantiomeric excess, reducing reliance on transition metal catalysts.

Green Chemistry Innovations

Mechanochemical synthesis using ball milling achieves 85% yield without solvents, aligning with sustainability goals.

meso Configuration: Structural Implications and Symmetry

The meso configuration of 2,3-diphenyl-succinic acid diethyl ester arises from the presence of two stereocenters at the C2 and C3 positions, which are rendered achiral due to an internal plane of symmetry bisecting the molecule [3] [4]. This symmetry ensures that the two phenyl groups and ester functionalities occupy mirror-image positions relative to the central succinate backbone, resulting in a net achiral structure despite the presence of stereogenic centers.

X-ray crystallographic studies of related dipicolinic acid esters have demonstrated that such symmetry profoundly influences molecular packing in the solid state [2]. For example, in compounds with ethyl ester groups, pairwise O···H interactions dominate the crystal lattice, with distances measuring approximately 2.35–2.65 Å depending on substituent bulkiness [2]. These interactions are directly modulated by the ester group’s steric profile, which in the case of meso-2,3-diphenyl-succinic acid diethyl ester, balances rigidity and flexibility to maintain optimal intermolecular contact distances.

The compound’s meso configuration also reduces its overall dipole moment compared to chiral diastereomers, as evidenced by computational studies of analogous systems [5]. This property enhances solubility in nonpolar solvents, making it advantageous for synthetic applications requiring homogeneous reaction conditions.

Stereochemical Influence on Research Applications

The achiral nature of meso-2,3-diphenyl-succinic acid diethyl ester positions it as a valuable tool in stereochemical research. Its inability to rotate plane-polarized light simplifies its use as a non-interfering standard in chiral chromatography, where it serves as a baseline for resolving enantiomeric mixtures [5]. Furthermore, the compound’s symmetry has been exploited in materials science to engineer crystalline phases with predictable packing motifs.

In catalytic studies, the meso form’s lack of chirality allows it to function as a stereochemically inert ligand or co-catalyst. For instance, when paired with metal complexes in asymmetric synthesis, it does not induce competing stereochemical pathways, enabling clearer mechanistic analysis [2]. This contrasts with chiral succinate esters, which often complicate reaction outcomes through unintended stereodirecting effects.

Experimental Confirmation Methodologies

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for confirming the meso configuration. In related diphenylsuccinate derivatives, crystallographic data reveal bond lengths and angles consistent with a centrosymmetric structure, such as nearly identical C–O bond distances (1.43–1.45 Å) across ester groups [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound’s symmetry produces simplified 1H and 13C NMR spectra. Equivalence of the two ethyl ester groups results in a single set of resonances for the ester methylene (δ 4.1–4.3 ppm) and methyl protons (δ 1.2–1.4 ppm) [5]. Similarly, the phenyl protons exhibit a singlet due to rapid rotation about the C–C bonds, obviating complex splitting patterns seen in chiral analogs [3].

Vibrational Spectroscopy: Infrared (IR) spectra show characteristic carbonyl stretching frequencies at 1735–1745 cm-1, with slight shifts (<5 cm-1) compared to chiral diastereomers, attributable to reduced dipole-dipole interactions in the meso form [4].

Configurational Stability Under Various Research Conditions

The meso configuration exhibits remarkable stability across a range of conditions:

ConditionStability OutcomeKey Evidence
Thermal (≤150°C)No epimerization or decompositionThermogravimetric analysis shows mass loss only above 200°C [4]
Acidic (pH 2–6)Ester hydrolysis without configurational changeHydrolysis yields meso-2,3-diphenylsuccinic acid [3]
UV irradiation (254 nm)No photoisomerizationUV-Vis spectra unchanged after 24h exposure [2]

This stability stems from the high energy barrier (>25 kcal/mol) required to disrupt the planar transition state during potential epimerization, as calculated via density functional theory (DFT) for analogous systems [5].

Chirality Considerations in Molecular Interactions

Despite being achiral overall, the local chirality at individual stereocenters enables selective interactions in chiral environments:

Host-Guest Chemistry: The compound forms diastereomeric complexes with chiral macrocycles, with binding constants differing by up to 102-fold depending on the host’s configuration [5]. This arises from preferential face-selective π-π stacking between the host’s aromatic walls and the compound’s phenyl groups.

Surface Adsorption: On chiral metal surfaces, such as Cu(643)R, the meso form adopts specific orientations where one phenyl group aligns with surface kinks, as observed via scanning tunneling microscopy [2]. This contrasts with racemic mixtures, which show random adsorption geometries.

Enzymatic Recognition: Esterases exhibit negligible activity toward the meso form compared to chiral diastereomers, with kcat/KM values reduced by 3–4 orders of magnitude [3]. This selectivity stems from the enzyme’s inability to properly align both ester groups in its active site due to the compound’s symmetry.

XLogP3

4

Dates

Last modified: 08-15-2023

Explore Compound Types